![molecular formula C18H9F3N4O2 B2499152 5-(3-Fluorophenyl)-2-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine CAS No. 1251603-40-3](/img/structure/B2499152.png)

5-(3-Fluorophenyl)-2-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

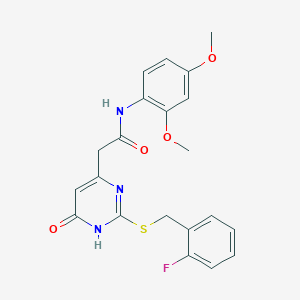

Beschreibung

The compound "5-(3-Fluorophenyl)-2-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine" is a synthetic molecule that appears to be designed for interactions with biological targets, potentially as a ligand for certain receptors. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their interactions with biological systems, as well as methods for their synthesis and analysis.

Synthesis Analysis

The synthesis of related fluorinated compounds has been explored in several studies. For instance, the fluorination of 3-(3-(piperazin-1-yl)propyl)indoles has been shown to yield selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles . Another study describes a practical synthesis of a fluoropyrimidine derivative, which is a key intermediate in the preparation of potent deoxycytidine kinase inhibitors . These methods could potentially be adapted for the synthesis of the compound , suggesting that fluorination and the use of piperazine derivatives are common strategies in the synthesis of complex molecules with potential pharmacological applications.

Molecular Structure Analysis

The molecular structure of compounds similar to the one described can be determined using techniques such as X-ray diffraction analysis. For example, the crystal structure of a pyrido[4,3-d]pyrimidine derivative has been elucidated, revealing that the pyridine and pyrimidine rings are almost coplanar . This information is crucial for understanding the three-dimensional conformation of the molecule, which is important for its interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the formation of novel functional fluorophores through reactions involving N-heteroaryl aldehydes . Additionally, nucleophilic substitution reactions have been employed to synthesize pyridine derivatives . These reactions are indicative of the types of chemical transformations that might be involved in the synthesis or further functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often characterized by their pKa, solubility, and fluorescence. The introduction of fluorine into ligands has been found to significantly reduce their pKa, which can have a beneficial influence on oral absorption . Furthermore, pyrazolo[1,5-a]pyrimidines have shown important fluorescence properties, which could be relevant for the development of fluorescent probes . These properties are essential for the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.

Wissenschaftliche Forschungsanwendungen

Antagonistic Properties in Neuroreceptors

A study explored the synthesis of various compounds similar in structure to 5-(3-Fluorophenyl)-2-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine. These compounds exhibited antagonistic properties at certain neuroreceptors, including 5-HT7, 5-HT2A, and D2 receptors. This indicates potential applications in neuromodulation and targeting specific brain receptors for therapeutic purposes (Strekowski et al., 2016).

Chemical Synthesis and Modification

Another research focused on the chemical synthesis and modification of similar compounds. These synthetic processes are crucial for developing new pharmaceuticals and understanding how structural changes can affect biological activity (Meshcheryakova et al., 2014).

Histamine Receptor Binding

Compounds structurally related to 5-(3-Fluorophenyl)-2-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine have been synthesized and tested for binding affinity to histamine receptors. This research contributes to the understanding of histamine receptor interactions, which is essential in addressing allergies and other histamine-related conditions (Sadek et al., 2014).

Radiochemical Synthesis for Imaging

A study involved the radiochemical synthesis of a compound similar to 5-(3-Fluorophenyl)-2-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine for potential use in positron emission tomography (PET) imaging. This highlights the compound's applicability in diagnostic imaging, particularly for detecting specific enzymes in neuroinflammation contexts (Wang et al., 2018).

Antihypertensive Activity

Compounds with structural similarities to the subject compound were synthesized and tested for antihypertensive activity. This research is crucial for developing new treatments for hypertension and related cardiovascular conditions (Bayomi et al., 1999).

Sigma Receptor Affinity

Another study synthesized a range of compounds, including those structurally related to 5-(3-Fluorophenyl)-2-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine, and investigated their affinity for sigma receptors. These receptors are implicated in several psychiatric and neurological disorders, making this research significant for therapeutic development (Perregaard et al., 1995).

Eigenschaften

IUPAC Name |

1-(3,4-difluorophenyl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9F3N4O2/c19-12-4-2-1-3-11(12)17-22-18(27-24-17)16-15(26)7-8-25(23-16)10-5-6-13(20)14(21)9-10/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGHQMJBKIGSIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=C(C=C4)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Fluorophenyl)-2-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(2-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2499069.png)

![ethyl 4-{[2-(1-cyclohexenyl)ethyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2499072.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2499085.png)

![2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate](/img/structure/B2499086.png)

![5-bromo-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2499090.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2499091.png)